molecular formula C20H17ClN6O B2869280 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941875-80-5

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2869280
CAS RN: 941875-80-5
M. Wt: 392.85
InChI Key: UKIWLWKFVPFEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a tetrazole-based urea derivative and has shown promising results in various studies.

Scientific Research Applications

Conformational Adjustments in Urea Derivatives

Research by Phukan & Baruah (2016) has demonstrated conformational adjustments in urea derivatives, including 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea. This study focuses on the rotation over intramolecular hydrogen bonded synthons and the analysis of isosteric homodimeric hydrogen-bonded synthons in self-assemblies.

Synthesis of Benz[h]imidazo[1,2‐c]quinazoline Ring System

The research by Petridou-Fischer & Papadopoulos (1984) shows that ureas derived from naphthalenecarbonitrile and isocyanates undergo cyclization to yield compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, an important structure in chemical synthesis.

Environmental Impact Studies

A study by Ren et al. (2021) examined the impact of urea on the formation of chlorinated aromatics in combustion flue gas, highlighting the environmental aspects related to urea derivatives.

Synthesis of 14-Alkyl/Aryl-14H-dibenzo[a,j]xanthenes

Das et al. (2007) focused on the synthesis of 14-aryl/alkyl-14H-dibenzo[a,j]xanthenes using naphthalen-2-ol and urea as reactants, demonstrating the utility of urea derivatives in organic synthesis.

Photoluminescence of Urea Derivatives

Research by Baruah & Brahma (2023) explores the photoluminescence of perchlorate salts of urea derivatives, indicating potential applications in material science.

Adsorption Studies

The study by Seredych et al. (2010) investigates urea-modified carbons for adsorption of dibenzothiophenes from diesel fuel, showing the potential of urea derivatives in environmental applications.

properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c21-16-8-10-17(11-9-16)27-19(24-25-26-27)13-23-20(28)22-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWLWKFVPFEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

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